molecular formula C25H41N3O6 B024652 N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide CAS No. 108495-27-8

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide

Cat. No. B024652
M. Wt: 479.6 g/mol
InChI Key: IWACLEHDBMHXHC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The molecule also has an ether group (R-O-R’), an amine group (R-NH2), and a carboxamide group (R-CO-NH2). These functional groups could potentially allow the compound to participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring provides a cyclic backbone, while the various functional groups (ether, amine, carboxamide) are likely to add complexity to the molecule’s 3D conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) could increase its solubility in water .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. If it’s a pharmaceutical drug, future studies might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O6/c29-22-7-12-28(13-8-22)25(31)27-11-10-26-17-23(30)19-34-24-5-3-20(4-6-24)9-14-32-15-16-33-18-21-1-2-21/h3-6,21-23,26,29-30H,1-2,7-19H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACLEHDBMHXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCOCCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCC(CC3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910746
Record name N-(2-{[3-(4-{2-[2-(Cyclopropylmethoxy)ethoxy]ethyl}phenoxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxypiperidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide

CAS RN

108495-27-8
Record name H 216-44
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108495278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[3-(4-{2-[2-(Cyclopropylmethoxy)ethoxy]ethyl}phenoxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxypiperidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
Reactant of Route 6
N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide

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